molecular formula C12H16N2O B11898270 N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxamide

N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxamide

Cat. No.: B11898270
M. Wt: 204.27 g/mol
InChI Key: LWMJSKPGPVFCLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxamide: is a synthetic organic compound belonging to the class of tetrahydroquinolines This compound is characterized by a quinoline ring system that is partially saturated and substituted with a carboxamide group at the fourth position and two methyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . Another approach involves the acid-catalyzed one-pot conversion of N-arylimines and electron-rich dienophiles to produce 1,2,3,4-tetrahydroquinoline derivatives .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it to fully saturated tetrahydroquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom and the carboxamide group.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated tetrahydroquinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,N-dimethyl and carboxamide groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxamide

InChI

InChI=1S/C12H16N2O/c1-14(2)12(15)10-7-8-13-11-6-4-3-5-9(10)11/h3-6,10,13H,7-8H2,1-2H3

InChI Key

LWMJSKPGPVFCLP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1CCNC2=CC=CC=C12

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.